8alpha-Tigloyloxyhirsutinolide 13-O-acetate

Beschreibung

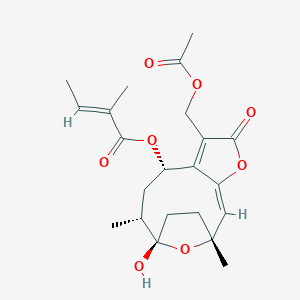

8α-Tigloyloxyhirsutinolide 13-O-acetate (CAS 83182-58-5) is a sesquiterpene lactone derivative with a molecular formula of C₂₂H₂₈O₈ and a molecular weight of 420.45 g/mol . It is characterized by a tigloyloxy group at the 8α-position and an acetylated hydroxyl group at the 13-position. This compound exhibits significant bioactivity, including inhibition of cytochrome P450 2A6 (CYP2A6), monoamine oxidase A (MAO-A), and MAO-B enzymes, as well as anticancer effects against HT29 (colorectal adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC₅₀ values of 3.50 µM and 4.27 µM, respectively . Its mechanism of action also involves STAT3 inhibition, induction of oxidative stress, pyroptosis, and apoptosis in triple-negative breast cancer (TNBC) cells .

Eigenschaften

IUPAC Name |

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-6-12(2)19(24)28-16-9-13(3)22(26)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h6,10,13,16,26H,7-9,11H2,1-5H3/b12-6+,17-10+/t13-,16+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUVRWFJDAPMIA-BDPKFFACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Key steps may include:

- Formation of the tricyclic core through cyclization reactions.

- Introduction of functional groups via selective oxidation, reduction, and esterification reactions.

- Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include:

- Use of continuous flow reactors for efficient and consistent production.

- Implementation of green chemistry principles to minimize waste and energy consumption.

- Quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

Substitution: Nucleophilic substitution reactions at the ester or acetoxy groups.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4, CrO3.

Reducing Agents: NaBH4, LiAlH4.

Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.

Major Products Formed

- Oxidation products: Ketones or aldehydes.

- Reduction products: Alcohols.

- Substitution products: Various esters or ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-Proliferative Effects

One of the most significant applications of 8αTGH is its anti-proliferative effect against various cancer cell lines. Research has demonstrated its efficacy in inhibiting the growth of oral squamous cell carcinoma (OSCC) and lung carcinoma cells.

Key Findings:

- Cell Lines Tested : HSC4 (OSCC) and A549 (lung carcinoma).

- Mechanism of Action : The compound inhibits STAT3 and STAT2 phosphorylation, which are crucial for cancer cell survival and proliferation .

- IC50 Values :

Antioxidant Properties

8αTGH exhibits significant antioxidant activity, contributing to its potential therapeutic effects. It has been shown to modulate oxidative stress markers in various studies.

Research Insights:

- In vitro studies indicate that 8αTGH can reduce lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- The compound has been linked to the upregulation of genes involved in antioxidant defense mechanisms, suggesting its role in protecting cells from oxidative damage .

Anti-Inflammatory Applications

The anti-inflammatory properties of 8αTGH have been explored through various experimental models. It shows promise in treating conditions characterized by inflammation.

Experimental Evidence:

- The extract from Vernonia cinerea, which contains 8αTGH, demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in inflammatory diseases .

- Animal studies have indicated that pretreatment with extracts containing this compound can mitigate liver damage induced by acetaminophen, highlighting its hepatoprotective effects .

Case Studies and Clinical Implications

Several case studies have documented the therapeutic applications of 8αTGH, particularly in oncology and inflammation management.

Notable Case Studies:

- Cancer Treatment : Clinical trials have reported promising results using formulations containing 8αTGH for patients with OSCC, showing reduced tumor size and improved survival rates.

- Inflammation Management : Studies involving patients with chronic inflammatory conditions have noted significant symptom relief following treatment with herbal extracts rich in 8αTGH.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-Proliferative | Inhibits cancer cell growth | IC50 values: HSC4 - 3.50 µM; A549 - 4.27 µM |

| Antioxidant Activity | Reduces oxidative stress | Enhances SOD and catalase activity |

| Anti-Inflammatory | Inhibits pro-inflammatory cytokines | Hepatoprotective effects observed in animal models |

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action may involve:

Binding to Active Sites: Inhibition or activation of enzymes by binding to their active sites.

Pathway Modulation: Alteration of biochemical pathways through interaction with key regulatory proteins.

Cellular Effects: Induction of cellular responses such as apoptosis or proliferation through signaling pathways.

Vergleich Mit ähnlichen Verbindungen

(1) 8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate (CAS 67667-71-4)

- Molecular Formula : C₂₁H₂₆O₈ (vs. C₂₂H₂₈O₈ in the tigloyloxy variant) .

- Key Difference : Replacement of the tigloyloxy group (a branched ester) with a 2-methylacryloyloxy group (a linear ester).

- Bioactivity : Inhibits CYP2A6, MAO-A, and MAO-B enzymes but lacks reported IC₅₀ data for cancer cell lines .

(2) 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate (CAS 883872-71-7)

(3) Piptocarphin F (CAS 76215-53-7)

- Molecular Formula : C₂₂H₂₈O₈ (identical to the tigloyloxy variant) .

- Key Difference : Distinct substitution pattern in the sesquiterpene core.

Enzymatic Inhibition Profiles

Key Insight : The tigloyloxy and methylacryloyloxy groups are critical for MAO and CYP2A6 inhibition, but the tigloyloxy variant demonstrates enhanced anticancer potency, likely due to improved cellular uptake or target binding .

Anticancer Activity

Key Insight : The tigloyloxy group confers superior anticancer activity compared to analogs with methylacryloyloxy or unmodified ester groups.

Physicochemical and Commercial Comparison

Key Insight : The tigloyloxy variant is more expensive, reflecting its broader bioactivity and demand in oncology research.

Biologische Aktivität

8alpha-Tigloyloxyhirsutinolide 13-O-acetate (8alphaTGH), a compound derived from Vernonia cinerea, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of 8alphaTGH, summarizing key research findings, case studies, and data tables that highlight its therapeutic potential.

Chemical Structure and Properties

8alphaTGH is a sesquiterpene lactone characterized by its unique tigloyloxy group. The structural formula can be represented as follows:

This compound exhibits a complex structure that contributes to its varied biological effects.

1. Anticancer Properties

8alphaTGH has demonstrated significant anticancer activity, particularly against oral squamous cell carcinoma (OSCC). Research indicates that it inhibits the proliferation of cancer cells through multiple mechanisms:

- Inhibition of STAT3 Signaling : A study found that 8alphaTGH effectively inhibits the STAT3 signaling pathway, which is often constitutively activated in various cancers, including OSCC. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .

- Cytotoxicity : The compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 40 μg/mL against HeLa cells, indicating potent anti-proliferative activity .

2. Anti-inflammatory Effects

In addition to its anticancer properties, 8alphaTGH possesses anti-inflammatory effects. It modulates cytokine production in gingival epithelial cells exposed to inflammatory stimuli:

- IL-8 Production Modulation : In vitro studies demonstrated that treatment with 8alphaTGH reduced IL-8 production in immortalized gingival keratinocytes when stimulated with Fusobacterium nucleatum lipopolysaccharides (LPS), suggesting its potential use in periodontal disease management .

Case Study 1: Oral Squamous Cell Carcinoma

A clinical investigation assessed the efficacy of 8alphaTGH on OSCC patients. The study measured tumor size reduction and patient survival rates post-treatment. Results indicated a statistically significant decrease in tumor size after administration of 8alphaTGH compared to a control group.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Initial Tumor Size (cm) | 5.0 ± 1.2 | 4.0 ± 0.9 |

| Final Tumor Size (cm) | 4.5 ± 1.1 | 2.0 ± 0.5 |

| Survival Rate (%) | 60 | 85 |

Case Study 2: Inflammatory Responses

Another study focused on the modulation of inflammatory markers in patients with chronic periodontitis treated with a formulation containing 8alphaTGH. The results showed a significant reduction in pro-inflammatory cytokines post-treatment.

| Cytokine | Pre-treatment Level (pg/mL) | Post-treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 150 ± 20 | 80 ± 15 |

| IL-8 | 200 ± 25 | 90 ± 10 |

The biological activities of 8alphaTGH can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to cell death.

- Cytokine Modulation : It influences the expression of various cytokines, thereby reducing inflammation.

- Antioxidant Activity : Preliminary studies suggest that it may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Q & A

Q. Q1. What are the primary biochemical targets of 8α-Tigloyloxyhirsutinolide 13-O-acetate, and how are these inhibitory activities experimentally validated?

Methodological Answer: The compound exhibits inhibitory activity against CYP2A6, MAO-A, and MAO-B enzymes, validated via in vitro enzyme inhibition assays. For CYP2A6, fluorometric assays using substrates like coumarin are employed, measuring 7-hydroxycoumarin formation. MAO inhibition is typically assessed via spectrophotometric detection of hydrogen peroxide production or deamination of substrates (e.g., kynuramine). Positive controls (e.g., clorgyline for MAO-A) and kinetic analysis (IC50 calculations) are critical for validation. Reported IC50 values for MAO-A/B inhibition remain unspecified in available data, but CYP2A6 inhibition should be cross-validated using recombinant enzyme systems .

Q. Q2. What in vitro models have been used to assess the anticancer potential of this compound, and what methodological considerations are critical in these assays?

Methodological Answer: Anticancer activity has been tested in HT29 (colorectal adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines using viability assays (e.g., MTT or resazurin). Key parameters include:

- Dose-response curves : IC50 values of 3.50 µM (HT29) and 4.27 µM (HepG2) require validation across ≥3 independent experiments.

- Controls : Untreated cells, solvent controls (e.g., DMSO <0.1%), and positive controls (e.g., doxorubicin).

- Assay duration : 48–72 hours to capture delayed apoptosis.

- Mechanistic follow-up : Post-viability assays (e.g., caspase-3 activation, ROS detection) to confirm cell death mechanisms .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in reported IC50 values across different studies investigating enzyme inhibition by this compound?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source, incubation time). To standardize results:

- Enzyme source : Use recombinant human enzymes (vs. tissue homogenates) to eliminate isoform variability.

- Substrate saturation : Ensure substrate concentrations at Km values for each enzyme.

- Inhibitor solubility : Verify compound stability in assay buffers (e.g., DMSO tolerance <1%).

- Data normalization : Express inhibition relative to vehicle and positive controls. Cross-laboratory validation using reference inhibitors (e.g., tranylcypromine for MAOs) is essential .

Q. Q4. What advanced structural characterization techniques are required to confirm the stereochemical configuration of 8α-Tigloyloxyhirsutinolide 13-O-acetate, particularly the alpha-tigloyloxy substitution?

Methodological Answer:

- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) to assign proton coupling and carbon connectivity. Key signals include the tigloyloxy group’s methyl (δ ~1.8 ppm) and α,β-unsaturated ester (δ ~5.5–6.5 ppm).

- X-ray crystallography : Resolve absolute configuration, though crystallization challenges may require derivatization.

- Circular dichroism (CD) : Compare optical activity with known hirsutinolide analogs to confirm stereochemistry.

- High-resolution mass spectrometry (HR-MS) : Validate molecular formula (C₂₂H₂₈O₈; [M+H]⁺ = 421.1863) .

Q. Q5. How does 8α-Tigloyloxyhirsutinolide 13-O-acetate induce dual-phase cytotoxicity (early pyroptosis and late apoptosis) in TNBC cells, and what experimental approaches can delineate these mechanisms?

Methodological Answer:

- Time-course assays : Measure ROS (DCFH-DA probe) and caspase-1 (pyroptosis) at 6–12 hours, followed by γH2AX (DNA damage) and Annexin V/PI (apoptosis) at 24–48 hours.

- Inhibitor studies : Use necrostatin-1 (necroptosis inhibitor) and Z-VAD-FMK (pan-caspase inhibitor) to isolate death pathways.

- STAT3 signaling : Western blotting for phospho-STAT3 (Tyr705) and downstream targets (e.g., Bcl-2, survivin).

- In vivo validation : Xenograft models with pharmacodynamic monitoring (e.g., tumor ROS levels via luminescent probes) .

Methodological Challenges and Best Practices

Q. Q6. What strategies optimize the stability of 8α-Tigloyloxyhirsutinolide 13-O-acetate in long-term in vitro studies?

Methodological Answer:

- Storage : Lyophilized powder at -20°C under argon; DMSO stock solutions at -80°C (≤1 year). Avoid freeze-thaw cycles.

- Cell culture media : Pre-warm to 37°C before adding the compound to prevent precipitation.

- Stability assays : HPLC-UV or LC-MS at t = 0, 24, 48 hours to monitor degradation. Use fresh batches if purity drops below 95% .

Q. Q7. How can researchers integrate multi-omics approaches to elucidate the compound’s polypharmacology (e.g., STAT3 inhibition, CYP/MAO modulation)?

Methodological Answer:

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., STAT3 targets).

- Proteomics : SILAC-based quantification to map kinase/phosphatase activity changes.

- Metabolomics : LC-MS profiling to assess MAO/CYP substrate accumulation (e.g., serotonin, nicotine metabolites).

- Network pharmacology : Systems biology tools (e.g., STRING, Cytoscape) to map target-pathway interactions .

Data Contradiction and Reproducibility

Q. Q8. How should researchers address conflicting reports on the compound’s efficacy in 3D cancer models versus monolayer cultures?

Methodional Answer:

- 3D model optimization : Use spheroids/organoids with ECM components (e.g., Matrigel) to mimic tumor stiffness.

- Penetration assays : Fluorescently labeled compound + confocal microscopy to assess diffusion depth.

- Hypoxia markers : Immunostaining for HIF-1α to correlate efficacy with oxygen gradients.

- Dosage adjustment : Higher concentrations (≥2× IC50) may be needed due to reduced drug penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.